PP2A Inhibition Potency and PP2A/PP1 Selectivity Ratio Compared to Cantharidin and Norcantharidin
The monomethyl ester inhibits PP2A with an IC50 of 0.41 μM, comparable to cantharidin (IC50 = 0.2 μM) and approximately 7-fold more potent than norcantharidin (IC50 = 3.0 μM) . Its PP1 IC50 of 4.71 μM yields a PP2A/PP1 selectivity ratio of ~11.5, closely matching cantharidin's ~9-fold selectivity (PP1 = 1.8 μM, PP2A = 0.2 μM) but substantially exceeding norcantharidin's ~3-fold selectivity (PP1 = 9.0 μM, PP2A = 3.0 μM) . This profile positions the monomethyl ester as a tool compound that retains near-cantharidin-level PP2A potency with reduced PP1 off-target activity relative to cantharidin .
| Evidence Dimension | PP2A and PP1 inhibitory potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | PP2A IC50 = 0.41 μM; PP1 IC50 = 4.71 μM; PP2A/PP1 selectivity ratio = 11.5 |
| Comparator Or Baseline | Cantharidin: PP2A = 0.2 μM, PP1 = 1.8 μM, ratio = 9; Norcantharidin: PP2A = 3.0 μM, PP1 = 9.0 μM, ratio = 3 |
| Quantified Difference | 7.3-fold greater PP2A potency than norcantharidin; 3.8-fold greater PP2A selectivity than norcantharidin; 2.6-fold lower PP1 potency than cantharidin (reduced off-target risk) |
| Conditions | Recombinant human PP1 and partially purified chicken skeletal muscle PP2A; in vitro phosphatase inhibition assay |
Why This Matters
For target validation studies requiring PP2A engagement with minimized PP1 cross-reactivity, the monomethyl ester offers a selectivity window that norcantharidin cannot provide, while avoiding the extreme PP1 potency of cantharidin that may confound cellular readouts.
- [1] McCluskey, A., Ackland, S.P., Bowyer, M.C., Baldwin, M.L., Garner, J., & Sakoff, J.A. (2003). Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines. Bioorganic Chemistry, 31(1), 68–79. PP1 IC50 = 4.71 μM, PP2A IC50 = 0.41 μM for compound 7 (monomethyl ester). DOI: 10.1016/S0045-2068(02)00524-2. View Source
- [2] Hill, T.A., Stewart, S.G., Ackland, S.P., Gilbert, J., Sauer, B., Sakoff, J.A., & McCluskey, A. (2007). Heterocyclic substituted cantharidin and norcantharidin analogues—synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity. Bioorganic & Medicinal Chemistry, 15(8), 2939–2947. Norcantharidin: PP1 IC50 = 9.0 ± 1.4 μM, PP2A IC50 = 3.0 ± 0.4 μM. DOI: 10.1016/j.bmc.2007.02.014. View Source
- [3] CPRiL Database. Cantharidin: PP1 IC50 = 1.8 μM, PP2A IC50 = 0.2 μM. Center for Protein Research in Life Sciences, University of Freiburg. Also reported in: Sakoff, J.A., & McCluskey, A. (2004). Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 14(8), 1961–1964. Accessed 2026-04-30. View Source
